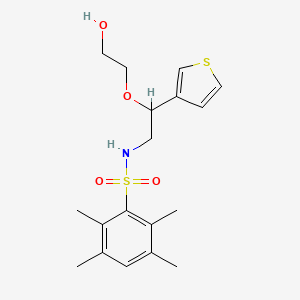

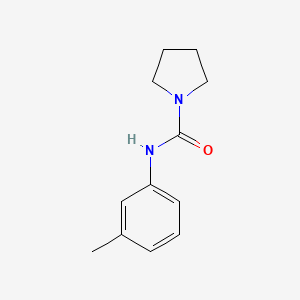

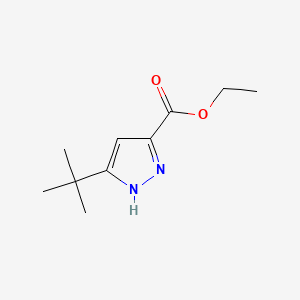

![molecular formula C15H15BrFN5 B2947414 1H-1,2,4-Triazole, 5-[2-(4-bromo-2-fluorophenyl)-1H-imidazol-5-yl]-3-methyl-1-(1-methylethyl)- CAS No. 1282516-76-0](/img/structure/B2947414.png)

1H-1,2,4-Triazole, 5-[2-(4-bromo-2-fluorophenyl)-1H-imidazol-5-yl]-3-methyl-1-(1-methylethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . 1,2,4-triazoles are known for their multidirectional biological activity and have been extensively researched for their significant antibacterial activity .

Molecular Structure Analysis

The 1,2,4-triazole ring may exist in equilibrium between two forms: 1H-form and 4H-form . The calculated energy differences between azole tautomers support preference for the 1H over 4H tautomer .Chemical Reactions Analysis

1,2,4-Triazoles have been shown to exhibit a variety of chemical reactions. For instance, the conversion of the amino group in position 4 of the 1,2,4-triazole ring into a 4-methoxyphenylenamino group did not significantly affect the antimicrobial activity .Scientific Research Applications

Antifungal Applications

1,2,4-triazoles are known for their antifungal properties and are incorporated into several clinically used drugs such as itraconazole, posaconazole, and voriconazole .

Antiviral Applications

These compounds also exhibit antiviral activities. An example is ribavirin, which is used in antiviral therapy .

Antimigraine Applications

Rizatriptan is a 1,2,4-triazole derivative used as an antimigraine agent .

Anxiolytic Applications

Alprazolam contains a 1,2,4-triazole ring and is used for its anxiolytic effects .

Antidepressant Applications

Trazodone is another example of a 1,2,4-triazole derivative with antidepressant properties .

Antitumoral Applications

Letrozole and anastrozole are antitumoral agents that feature the 1,2,4-triazole core .

These are just a few examples of the diverse applications of 1,2,4-triazole compounds in scientific research and pharmaceuticals. The specific compound may share some of these properties or could be used in similar contexts due to its structural similarity to other 1,2,4-triazoles.

Mechanism of Action

Safety and Hazards

Future Directions

1,2,4-Triazoles have shown promise in various fields, particularly in the development of new antibacterial agents . Future research could focus on the rational design and development of novel antibacterial agents incorporating 1,2,4-triazole to deal with the escalating problems of microbial resistance . Additionally, further investigations on this scaffold could harness its optimum antibacterial potential .

properties

IUPAC Name |

5-[2-(4-bromo-2-fluorophenyl)-1H-imidazol-5-yl]-3-methyl-1-propan-2-yl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrFN5/c1-8(2)22-15(19-9(3)21-22)13-7-18-14(20-13)11-5-4-10(16)6-12(11)17/h4-8H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXKEKYDVQEBBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C2=CN=C(N2)C3=C(C=C(C=C3)Br)F)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrFN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,4-Triazole, 5-[2-(4-bromo-2-fluorophenyl)-1H-imidazol-5-yl]-3-methyl-1-(1-methylethyl)- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

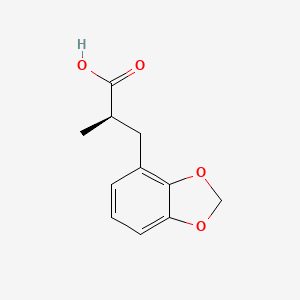

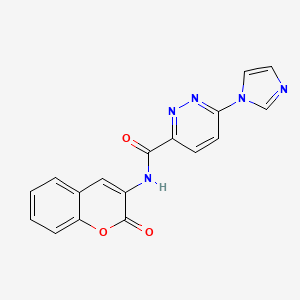

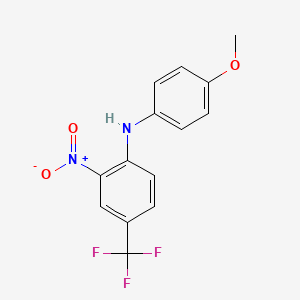

![Methyl 4-(acetylamino)-2-[(3-methylbenzoyl)oxy]benzenecarboxylate](/img/structure/B2947337.png)

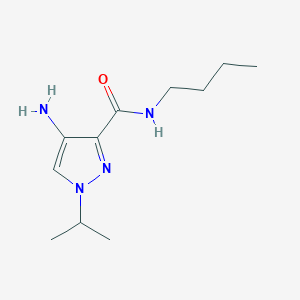

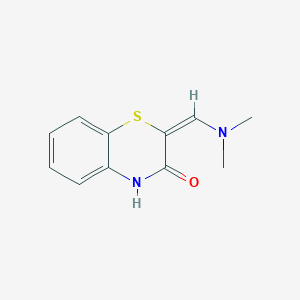

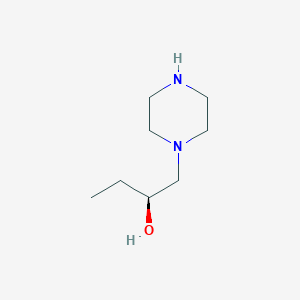

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2947344.png)

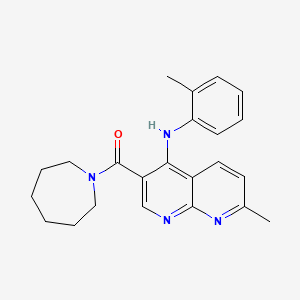

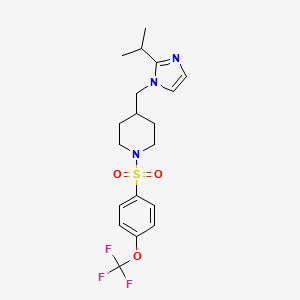

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2947348.png)